molecular formula C15H9Cl2F5 B14590250 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl CAS No. 61628-81-7

4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl

Cat. No.: B14590250
CAS No.: 61628-81-7
M. Wt: 355.1 g/mol
InChI Key: OFYUKIYJOCSBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 1,2-dichloro-1,1,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler molecules.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biphenyl derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide range of halogenated biphenyl compounds.

Scientific Research Applications

4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl has several applications in scientific research:

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: It is used in the production of specialized materials, such as high-performance polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in chemical or biological activity. The exact mechanism depends on the context in which the compound is used, such as in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-1,1,3,3,3-pentafluoropropane: Shares a similar halogenated structure but lacks the biphenyl component.

    1-chloro-4-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)benzene: Similar in structure but with a single benzene ring instead of a biphenyl.

    1-[(2S)-1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl]-4-fluorobenzene: Contains a fluorine atom in addition to the halogenated propyl group.

Uniqueness

4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple halogen atoms. This combination imparts distinctive chemical properties, making it valuable for specific applications that require stability and reactivity.

Properties

CAS No.

61628-81-7

Molecular Formula

C15H9Cl2F5

Molecular Weight

355.1 g/mol

IUPAC Name

1-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-4-phenylbenzene

InChI

InChI=1S/C15H9Cl2F5/c16-13(14(17,18)19,15(20,21)22)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

OFYUKIYJOCSBGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.